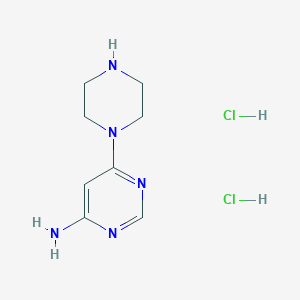
6-Piperazin-1-ylpyrimidin-4-amine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Piperazin-1-ylpyrimidin-4-amine;dihydrochloride is a chemical compound with the molecular formula C8H15Cl2N5 and a molecular weight of 252.14 It is a derivative of piperazine and pyrimidine, which are both important heterocyclic compounds in organic chemistry
准备方法
The synthesis of 6-Piperazin-1-ylpyrimidin-4-amine;dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these piperazines with thiophenol followed by selective intramolecular cyclization yields the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反应分析
6-Piperazin-1-ylpyrimidin-4-amine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halides and nucleophiles.
Cyclization: As mentioned in the preparation methods, cyclization reactions are crucial in the synthesis of this compound.
科学研究应用
6-Piperazin-1-ylpyrimidin-4-amine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 6-Piperazin-1-ylpyrimidin-4-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to various biochemical effects. Detailed studies are required to fully elucidate its mechanism of action, but it is believed to involve modulation of cellular signaling pathways and interactions with nucleic acids .
相似化合物的比较
6-Piperazin-1-ylpyrimidin-4-amine;dihydrochloride can be compared with other piperazine and pyrimidine derivatives:
2-Amino-6-piperazin-1-ylpyrimidin-4(3H)-one dihydrochloride: This compound has a similar structure but differs in its functional groups, leading to different chemical properties and applications.
Piperazine derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole also contain piperazine moieties and are used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific combination of piperazine and pyrimidine rings, which imparts distinct chemical and biological properties.
生物活性
6-Piperazin-1-ylpyrimidin-4-amine; dihydrochloride is a chemical compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This compound belongs to the class of heterocyclic compounds, specifically piperazine and pyrimidine derivatives, which are known for their diverse pharmacological properties.
- Molecular Formula : C8H15Cl2N5
- Molecular Weight : 252.14 g/mol
- IUPAC Name : 6-piperazin-1-ylpyrimidin-4-amine; dihydrochloride
The biological activity of 6-Piperazin-1-ylpyrimidin-4-amine; dihydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. Research suggests that it may modulate cellular signaling pathways and interact with nucleic acids, influencing processes like apoptosis and cell proliferation.
Antimicrobial Activity
Studies have demonstrated that 6-Piperazin-1-ylpyrimidin-4-amine; dihydrochloride exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
Research indicates that this compound may possess anticancer activities. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly through mechanisms involving poly (ADP-ribose) polymerase (PARP) inhibition. For instance, compounds structurally related to 6-Piperazin-1-ylpyrimidin-4-amine have been reported to enhance PARP cleavage and increase caspase activity in breast cancer cells, suggesting a potential role in cancer therapy .
Case Studies and Research Findings
Comparison with Similar Compounds
6-Piperazin-1-ylpyrimidin-4-amine; dihydrochloride can be compared with other piperazine and pyrimidine derivatives regarding their biological activities:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-Amino-6-piperazin-1-ylpyrimidin-4(3H)-one dihydrochloride | Similar structure with different functional groups | Anticancer activity through PARP inhibition |
| Trimetazidine | Piperazine derivative used for cardiovascular diseases | Cardioprotective effects |
属性
IUPAC Name |
6-piperazin-1-ylpyrimidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5.2ClH/c9-7-5-8(12-6-11-7)13-3-1-10-2-4-13;;/h5-6,10H,1-4H2,(H2,9,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPCUHJSBLUYHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC(=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














